5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
95796-77-3 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-10-15(11-9-12)20-17(21)13(2)16(19-18(20)22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,22) |
InChI Key |
OBWRFONGHAXLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(NC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione, a compound belonging to the pyrimidine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Molecular Formula: C16H16N2O2
Molecular Weight: 272.31 g/mol
CAS Number: 36314-97-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity:
- Antioxidant Properties:
- Anti-inflammatory Activity:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 0.09 | |
| A549 (lung) | 0.03 | |
| Colo-205 (colon) | 0.01 | |
| HCT-116 (colon) | 0.12 |
The compound's structural features contribute to its potency, particularly the presence of electron-donating groups that enhance its interaction with cellular targets.
Neuroprotective Effects
In neuroprotection studies, the compound demonstrated significant protective effects against hydrogen peroxide-induced cytotoxicity in neuronal cells. It was found to upregulate Nrf2 and downstream antioxidant proteins, which are vital for cellular defense mechanisms against oxidative damage .
Case Studies
- Alzheimer's Disease Model:
- Cancer Cell Line Evaluation:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, the structural modifications in similar pyrimidine derivatives have shown strong antibacterial and antifungal activities. The presence of methyl and phenyl groups enhances the compound's interaction with microbial targets, leading to improved efficacy against various pathogens .
Anticancer Properties
Research has also highlighted the potential of pyrimidine derivatives in cancer therapy. Compounds similar to 5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, certain pyrimidine derivatives are known to inhibit kinases that play critical roles in cancer progression. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing aldehydes and ketones to form pyrimidine rings through condensation reactions.
- Cyclization : Employing cyclization techniques to form the heterocyclic structure.
- Functional Group Modifications : Introducing methyl and phenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
These synthetic approaches are crucial for producing derivatives with enhanced biological activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrimidine derivatives demonstrated that modifications at the 4-position significantly increased antimicrobial activity against Gram-positive bacteria. The tested compounds exhibited minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific derivatives of this compound induced apoptosis through the activation of caspase pathways. These findings suggest a potential role for this compound in developing novel anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine-diones and thieno-pyrimidine-diones, focusing on substituent effects, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Structural Modifications and Bioactivity The thieno-pyrimidine-dione derivatives (e.g., ) exhibit significant antimicrobial activity, attributed to heterocyclic substituents (thiazol, oxadiazole) that enhance binding to bacterial targets. For instance, the thiazol-containing compound in showed superior activity against S. aureus compared to metronidazole and streptomycin. Lipophilicity vs. Solubility: The target compound’s 4-methylphenyl and phenyl groups likely increase lipophilicity, favoring passive diffusion through cell membranes. In contrast, hydroxymethyl or hydroxyethyl substituents () improve water solubility but may limit bioavailability.
Synthesis Methods Thieno-pyrimidine-diones () are synthesized via reactions with thioacetamide or alkylation using benzyl chlorides/chloroacetamides in polar aprotic solvents (e.g., DMF). These methods are robust for introducing heterocyclic moieties. Simple pyrimidine-diones (e.g., ) are often synthesized through catalyst-free aqueous routes, as seen in , which emphasizes sustainability.
Physicochemical Properties Thieno-pyrimidine derivatives () exhibit high melting points (>200°C) due to rigid fused-ring systems and strong intermolecular interactions.
Biological Performance
- Compounds with electron-withdrawing groups (e.g., oxadiazole in ) demonstrate improved metabolic stability, extending their half-life in vivo.
- The absence of heterocycles in the target compound may limit its antimicrobial potency compared to thiazol/oxadiazole derivatives but could broaden its application in other therapeutic areas.
Q & A
Q. What are the standard synthetic routes for 5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via a multi-step process:
Cyclocondensation : Reacting N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride under reflux conditions.
Hydrolysis : Cleaving intermediate chlorine atoms to form the core pyrimidine-dione structure.
Alkylation : Introducing substituents at position 1 using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, yielding derivatives (e.g., 1-alkyl derivatives). Reaction conditions (solvent, temperature, catalyst) are critical for regioselectivity .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- 1H NMR : Assigns proton environments (e.g., singlet for N–H at δ 10.2 ppm, aromatic protons at δ 7.2–7.8 ppm). A 150EX chromatograph with a C18 column (100×4 mm) is employed for purity analysis .
- Crystallography : Single-crystal X-ray diffraction confirms hydrogen-bonded dimer formations (N–H⋯O and O–H⋯O interactions) in the solid state .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. What preliminary biological activities have been reported for this compound and its derivatives?
- Antimicrobial Activity : The parent compound exhibits superior activity against Staphylococcus aureus (MIC = 2.5 µg/mL) compared to Metronidazole (MIC = 10 µg/mL). Derivatives with 1-benzyl or 1-chloroacetamide groups show moderate activity against Gram-negative pathogens like E. coli .
- Structure-Activity Trends : Alkylation at position 1 enhances membrane permeability, while electron-withdrawing substituents on aryl rings improve target binding .
Advanced Research Questions
Q. How can conflicting data on antimicrobial activity between derivatives be systematically resolved?
- Methodological Approach :
- Standardize Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across derivatives.
- Comparative SAR Analysis : Correlate substituent effects (e.g., lipophilicity via LogP calculations) with activity. For example, benzyl derivatives may show reduced solubility but higher membrane affinity.
- Molecular Docking : Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to identify binding discrepancies .
Q. What computational strategies are effective in predicting the compound’s reactivity and stability?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for key reactions (e.g., alkylation).
- Molecular Dynamics (MD) : Simulates solvent interactions and degradation pathways under physiological conditions.
- Validation : Cross-reference computational data with experimental crystallography (e.g., hydrogen-bonding networks) and NMR shifts .
Q. How can reaction yields be optimized for large-scale synthesis?
-
Design of Experiments (DoE) : Apply factorial design to test variables:
Factor Range Tested Optimal Condition Solvent DMF, Acetic Acid DMF (polar aprotic) Temperature 60–100°C 80°C Catalyst K2CO3, NaH K2CO3 (1.2 equiv) - Response Surface Methodology (RSM) identifies interactions between factors, reducing trial-and-error .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Key Modifications :
- Position 1 (Alkylation) : Increases lipophilicity (e.g., benzyl groups improve blood-brain barrier penetration).
- Position 6 (Heterocyclic substituents) : Thiazole or oxadiazole rings enhance metabolic stability by reducing CYP450 oxidation.
- In Silico ADMET : Predict bioavailability and toxicity using tools like SwissADME or ADMETlab .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial spectra across studies?
- Root Causes :
- Strain Variability : Test against standardized microbial strains (e.g., ATCC controls).
- Experimental Conditions : Control pH, inoculum size, and growth media (e.g., Mueller-Hinton vs. nutrient agar).
- Resolution : Meta-analysis of published data with subgroup stratification by substituent class and assay type .
Methodological Tables
Q. Table 1. Key Synthetic Derivatives and Their Biological Activities
| Derivative | Substituent (Position 1) | MIC (S. aureus) | LogP |
|---|---|---|---|
| Parent | –H | 2.5 µg/mL | 2.1 |
| 1-Benzyl | –CH2C6H5 | 1.8 µg/mL | 3.4 |
| 1-Chloroacetamide | –CH2CONH2 | 5.0 µg/mL | 1.9 |
Q. Table 2. Optimization of Alkylation Reaction (DoE Results)
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Catalyst (K2CO3) | 1.0 equiv | 1.5 equiv | 1.2 equiv |
| Solvent | DMF | Acetonitrile | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
